molecular formula C8H7NO2 B1626873 5-Aminobenzofuran-2(3H)-one CAS No. 83528-03-4

5-Aminobenzofuran-2(3H)-one

Cat. No.: B1626873
CAS No.: 83528-03-4
M. Wt: 149.15 g/mol
InChI Key: XZXLYGAUEAPJET-UHFFFAOYSA-N
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Description

5-Aminobenzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amino group at the 5-position and a ketone group at the 2-position makes this compound a versatile compound with various applications in scientific research and industry.

Scientific Research Applications

5-Aminobenzofuran-2(3H)-one has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research in this area could focus on designing more potent yet safer antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Aminobenzofuran-2(3H)-one involves the reduction of 5-nitrobenzofuran-2-carboxylate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzofuran derivatives.

    Reduction: Benzofuran-2-ol derivatives.

    Substitution: Acylated or sulfonated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Aminobenzofuran-2(3H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzofuran-2(3H)-one: Similar structure but with a nitro group instead of an amino group.

    5-Hydroxybenzofuran-2(3H)-one: Similar structure but with a hydroxyl group instead of an amino group.

    5-Methylbenzofuran-2(3H)-one: Similar structure but with a methyl group instead of an amino group.

Uniqueness

5-Aminobenzofuran-2(3H)-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXLYGAUEAPJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511104
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-03-4
Record name 5-Amino-1-benzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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